molecular formula C8H18N2 B13135296 (R)-N,N-Dimethyl-2-(pyrrolidin-2-yl)ethanamine

(R)-N,N-Dimethyl-2-(pyrrolidin-2-yl)ethanamine

Cat. No.: B13135296
M. Wt: 142.24 g/mol
InChI Key: YSIPQGUGLHBNQY-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-N,N-Dimethyl-2-(pyrrolidin-2-yl)ethanamine is a chiral amine compound that features a pyrrolidine ring attached to an ethanamine backbone. This compound is of significant interest in various fields due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-N,N-Dimethyl-2-(pyrrolidin-2-yl)ethanamine typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the pyrrolidine ring.

    Alkylation: The pyrrolidine ring is then alkylated with an appropriate alkylating agent to introduce the ethanamine moiety.

    Dimethylation: The final step involves the dimethylation of the nitrogen atom to yield the desired compound.

Industrial Production Methods

In industrial settings, the production of ®-N,N-Dimethyl-2-(pyrrolidin-2-yl)ethanamine is often carried out using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may involve continuous flow techniques and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

®-N,N-Dimethyl-2-(pyrrolidin-2-yl)ethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamine group can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

®-N,N-Dimethyl-2-(pyrrolidin-2-yl)ethanamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in biological systems and as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of ®-N,N-Dimethyl-2-(pyrrolidin-2-yl)ethanamine involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

    (S)-N,N-Dimethyl-2-(pyrrolidin-2-yl)ethanamine: The enantiomer of the compound, with similar but distinct properties.

    N-Methyl-2-(pyrrolidin-2-yl)ethanamine: A related compound with a single methyl group on the nitrogen atom.

    2-(Pyrrolidin-2-yl)ethanamine: The parent compound without the dimethylation.

Uniqueness

®-N,N-Dimethyl-2-(pyrrolidin-2-yl)ethanamine is unique due to its specific chiral configuration and the presence of two methyl groups on the nitrogen atom. This configuration can result in distinct biological and chemical properties compared to its analogs.

Properties

Molecular Formula

C8H18N2

Molecular Weight

142.24 g/mol

IUPAC Name

N,N-dimethyl-2-[(2R)-pyrrolidin-2-yl]ethanamine

InChI

InChI=1S/C8H18N2/c1-10(2)7-5-8-4-3-6-9-8/h8-9H,3-7H2,1-2H3/t8-/m1/s1

InChI Key

YSIPQGUGLHBNQY-MRVPVSSYSA-N

Isomeric SMILES

CN(C)CC[C@H]1CCCN1

Canonical SMILES

CN(C)CCC1CCCN1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.